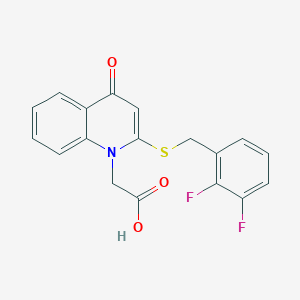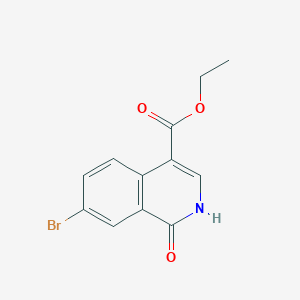
5-Bromo-2-iodo-3-methylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ブロモ-2-ヨード-3-メチルピラジン: は、分子式C5H4BrIN2 を持つ複素環式有機化合物です。これはピラジンの誘導体であり、それぞれ5位と2位に臭素原子とヨウ素原子、3位にメチル基が存在することを特徴としています。
2. 製法
合成経路と反応条件: 5-ブロモ-2-ヨード-3-メチルピラジンの合成は、通常、ハロゲン化反応を伴います。一般的な方法の1つは、2-ヨード-3-メチルピラジンの臭素化です。この反応は、酢酸などの適切な溶媒中で臭素を用いて行われ、所望の位置で選択的な臭素化が確実に起こるように温度が制御されます。
工業的製造方法: 5-ブロモ-2-ヨード-3-メチルピラジンの工業的製造には、市販のピラジン誘導体から始まる多段階プロセスが関与する可能性があります。このプロセスには、ハロゲン化工程、精製、および結晶化が含まれ、最終的に高純度の生成物が得られます。このプロセスのスケーラビリティは、工業的用途にとって重要であり、品質と収量の一貫性を確保します。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodo-3-methylpyrazine typically involves halogenation reactions. One common method is the bromination of 2-iodo-3-methylpyrazine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available pyrazine derivatives. The process includes halogenation steps, purification, and crystallization to obtain the final product with high purity. The scalability of the process is crucial for industrial applications, ensuring consistent quality and yield.
化学反応の分析
反応の種類:
置換反応: 5-ブロモ-2-ヨード-3-メチルピラジンは、臭素原子またはヨウ素原子を他の求核剤に置き換える求核置換反応を起こす可能性があります。
カップリング反応: これは鈴木・宮浦クロスカップリング反応に関与し、様々なアリールまたはアルキルボロン酸と炭素-炭素結合を形成することができます。
酸化と還元: この化合物は、特定の条件下で酸化または還元を受けることができ、さまざまなピラジン誘導体の生成につながります。
一般的な試薬と条件:
求核置換: 極性溶媒中のアジ化ナトリウムまたはチオシアン酸カリウムなどの試薬。
鈴木・宮浦カップリング: パラジウム触媒、アリールまたはアルキルボロン酸、エタノールまたはトルエンなどの溶媒中の炭酸カリウムなどの塩基。
酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。
主要な生成物:
- 使用した求核剤に応じて、さまざまな官能基を持つ置換ピラジン。
- 鈴木・宮浦カップリング反応からのビアリール化合物。
科学的研究の応用
化学: 5-ブロモ-2-ヨード-3-メチルピラジンは、より複雑な複素環式化合物の合成における中間体として使用されます。
特性
分子式 |
C5H4BrIN2 |
|---|---|
分子量 |
298.91 g/mol |
IUPAC名 |
5-bromo-2-iodo-3-methylpyrazine |
InChI |
InChI=1S/C5H4BrIN2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 |
InChIキー |
DWPCUQHAWFUFAG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CN=C1I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11836177.png)

![2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11836187.png)

![3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B11836203.png)
![Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11836210.png)



![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836233.png)


![Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B11836245.png)
